molecular formula C13H12N2O2 B13033676 Ethyl 5-pyridin-4-ylpyridine-3-carboxylate

Ethyl 5-pyridin-4-ylpyridine-3-carboxylate

Cat. No.: B13033676
M. Wt: 228.25 g/mol
InChI Key: ZXDVVYGNMVHJEE-UHFFFAOYSA-N
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Description

Ethyl 5-pyridin-4-ylpyridine-3-carboxylate is a heterocyclic compound that features a pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-pyridin-4-ylpyridine-3-carboxylate typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with ethyl nicotinate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-pyridin-4-ylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-pyridin-4-ylpyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-pyridin-4-ylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl nicotinate: A related compound with similar structural features but different functional groups.

    Pyridine-3-carboxylic acid: Another pyridine derivative with distinct chemical properties.

    4-Pyridinecarboxaldehyde: A precursor in the synthesis of Ethyl 5-pyridin-4-ylpyridine-3-carboxylate.

Uniqueness: this compound is unique due to its specific ester functional group and the presence of two pyridine rings. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 5-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-11(8-15-9-12)10-3-5-14-6-4-10/h3-9H,2H2,1H3

InChI Key

ZXDVVYGNMVHJEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C2=CC=NC=C2

Origin of Product

United States

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